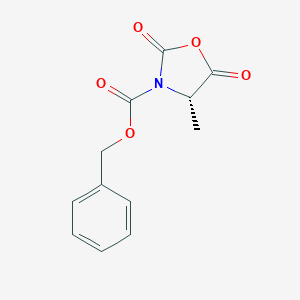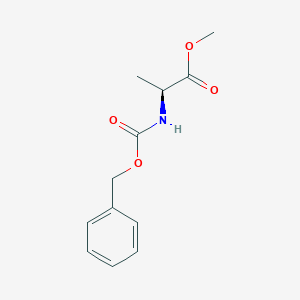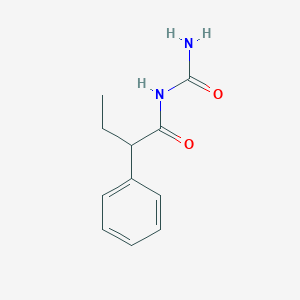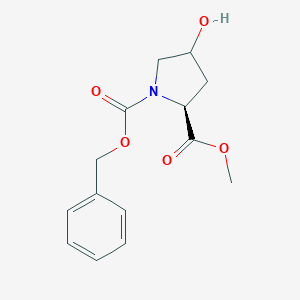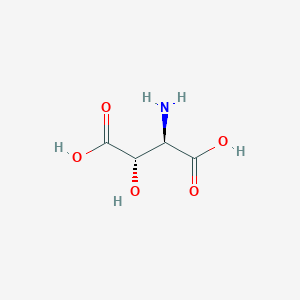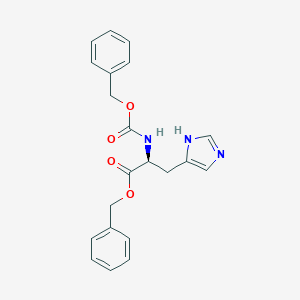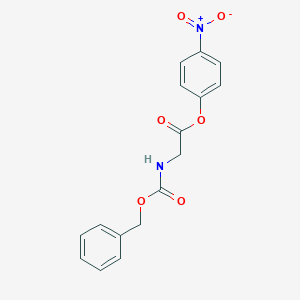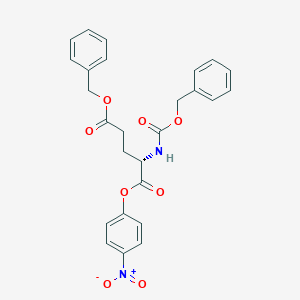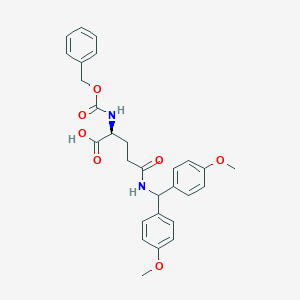
N-Cbz-D-Glutamine
Overview
Description
“N-Cbz-D-Glutamic Acid” is also known as “N-Carbobenzoxy-D-glutamic Acid”, “N-Cbz-D-glutamic Acid”, “N-Benzyloxycarbonyl-D-glutamic Acid”, and "Z-D-Glu-OH" . It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .
Synthesis Analysis
A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular formula of “N-Cbz-D-Glutamic Acid” is C13H15NO6 . The InChI code is 1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1 .
Chemical Reactions Analysis
Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .
Physical And Chemical Properties Analysis
“N-Cbz-D-Glutamic Acid” is a white solid at 20°C . The melting point is between 119.0 and 121.0°C . The specific rotation [a]20/D is between +7.0 and +8.0 deg (C=8, AcOH) .
Scientific Research Applications
Z-D-Gln-OH: Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Z-D-Gln-OH, also known as N-Cbz-D-Glutamine, is commonly used in peptide synthesis. It serves as a protected form of glutamine, which is essential for creating specific peptide chains without unwanted side reactions. This compound can be used to prepare protected peptide fragments for fragment coupling in solid-phase peptide synthesis (SPPS) .
Hydrogel Formation: In the field of biomaterials, Z-D-Gln-OH is utilized in the formation of hydrogels. These hydrogels exhibit remarkable mechanical properties such as high storage modulus and compressive strength, making them suitable for various applications including tissue engineering and drug delivery systems .
Mechanism of Action
Target of Action
Z-D-Gln-OH, also known as Z-D-glutamine or N-Cbz-D-Glutamine, is a derivative of the amino acid glutamine It is known that glutamine and its derivatives play a crucial role in various biochemical processes, suggesting that z-d-gln-oh may interact with a range of enzymes and proteins within the cell .
Mode of Action
It is known that glutamine derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Biochemical Pathways
Glutamine and its derivatives, including Z-D-Gln-OH, are involved in several metabolic pathways. These include the synthesis of nucleic acids and proteins, redox homeostasis, generation of metabolites that drive the tricarboxylic acid (TCA) cycle, elimination of reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that the compound is a white powder with a molecular weight of 28028 . It is slightly soluble in DMSO and methanol
Result of Action
Given its potential role in various biochemical processes, it is plausible that z-d-gln-oh could influence a range of cellular functions, from energy production and redox balance to protein synthesis and cell signaling .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability and efficacy of Z-D-Gln-OH.
Safety and Hazards
Future Directions
The ability to monitor and model the glutamine metabolic pathways are highlighted . Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
properties
IUPAC Name |
(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLDJNLXLMGLX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365257 | |
| Record name | N-Cbz-D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-D-Glutamine | |
CAS RN |
13139-52-1 | |
| Record name | N-Cbz-D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

